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Compound of Interest

Compound Name: Raltegravir Potassium

Cat. No.: B1684573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

Raltegravir Potassium (CAS Registry No.: 871038-72-1), a potent, orally bioavailable HIV-1

integrase strand transfer inhibitor.[1][2] Understanding these characteristics is critical for

researchers working on formulation development, analytical method development, and further

investigation of its therapeutic potential.

Core Physicochemical Properties
Raltegravir Potassium is the potassium salt of Raltegravir.[3] It is classified as a

Biopharmaceutics Classification System (BCS) Class 2 drug, indicating poor solubility and high

permeability.[4] The compound is typically supplied as a white to off-white crystalline solid.[5][6]

Property Value Reference

Chemical Formula C₂₀H₂₀FKN₆O₅ [1][3]

Molecular Weight 482.51 g/mol [1][3]

Appearance
White to off-white crystalline

powder/solid
[5][6][7]

CAS Number 871038-72-1 [1]
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Solubility Profile
The solubility of Raltegravir is highly dependent on pH, a critical factor for its absorption in the

gastrointestinal tract. Its solubility markedly increases with rising pH due to the deprotonation of

the hydroxyl group on the pyrimidine ring.[8]

Aqueous Solubility
Raltegravir is sparingly soluble in aqueous buffers at lower pH values, with solubility increasing

significantly in neutral to alkaline conditions.[1][8]

Medium / Condition Solubility Reference

Water ~71 mg/mL [4]

Water (with ultrasonic) 25 mg/mL [5]

USP HCl acid buffer (pH 1.2) 0.014 mg/mL [4]

USP Acetate buffer (pH 4.5) 0.020 mg/mL [4]

pH 5.0 and below
~3 mM at a 10 mM

concentration
[8]

pH 6.0
3.7 mM at a 10 mM

concentration
[8]

pH 6.8 and above
Fully soluble at a 10 mM

concentration
[8]

1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL [1]

Organic Solvent Solubility
For research applications, stock solutions are typically prepared in organic solvents.

Solvent Solubility Reference

Dimethyl Sulfoxide (DMSO) ~2 mg/mL to 6 mg/mL [1][5]

Dimethylformamide (DMF) ~1 mg/mL [1]
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Ionization and Partitioning
Raltegravir is a weak acid.[9] Its ionization state, and consequently its lipophilicity, is pH-

dependent, which influences its membrane permeability and absorption.

Parameter Value Reference

pKa

6.7 (determined by UV

spectroscopy) 6.3 (reported in

FDA documents)

[4][8][9]

LogP (Octanol/Water)

~1.0 (from pH 1 to 5)

Decreases from 1.06 to -1.29

(from pH 5 to 9)

[9]

The apparent partition coefficient (LogP) decreases as the pH increases above the pKa,

reflecting the increased ionization and higher aqueous solubility of the compound.[8][9]

Thermal Properties and Polymorphism
Understanding the solid-state properties of an active pharmaceutical ingredient (API) is crucial

for ensuring the stability and consistency of the final drug product.

Property Value Reference

Melting Point
155 - 157 °C (with

decomposition)
[5][6][10]

Raltegravir Potassium is known to exist in multiple polymorphic forms, including amorphous,

anhydrous crystalline, and hydrated crystalline states.[11] These different solid forms can vary

in their physical properties, stability, and dissolution rates.[11] For instance, a specific hydrated

polymorphic form (Form IV) has been noted for its excellent long-term stability.[12] Differential

Scanning Calorimetry (DSC) is a key technique for identifying and characterizing these different

forms.[11]

Stability and Storage
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Proper storage is essential to maintain the integrity of Raltegravir Potassium for research use.

Form Storage Condition Duration Reference

Solid (Powder) -20°C ≥ 4 years [1]

+4°C 2 years [5]

In Solvent -80°C 6 months [5]

-20°C 1 month [5]

Aqueous solutions of Raltegravir Potassium are not recommended for storage beyond one

day.[1] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the

UGT1A1 enzyme.[13][14] Forced degradation studies indicate that Raltegravir is susceptible to

degradation under acidic and basic hydrolysis and oxidative stress.[15] However, long-term

stability studies of the drug substance have shown no significant degradation when stored at

25°C/60% RH for 36 months.[16]

Mechanism of Action Pathway
Raltegravir targets the HIV integrase enzyme, a critical component of the viral replication cycle.

It specifically inhibits the strand transfer step, where the enzyme permanently inserts the viral

DNA into the host cell's genome. By blocking this action, Raltegravir prevents the formation of

the HIV provirus, thereby halting viral replication.[2][17]
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Caption: Mechanism of action of Raltegravir Potassium in the HIV replication cycle.

Experimental Protocols
The following sections detail standardized methodologies for determining the key

physicochemical properties of Raltegravir Potassium.
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Determination of Aqueous Solubility (Shake-Flask
Method)
This is the recommended method for determining equilibrium solubility.[18] It involves agitating

an excess amount of the solid drug in a specific medium until equilibrium is reached.

1. Add excess API to
pH buffer (e.g., 1.2, 4.5, 6.8)

2. Agitate at constant
temperature (37 ± 1°C)

until equilibrium

3. Withdraw sample
of the suspension

4. Separate solid from liquid
(e.g., Centrifuge at 14,000 rpm)

5. Collect and dilute
the supernatant

6. Analyze concentration
(Validated HPLC/UV-Vis method)

7. Calculate solubility
(mg/mL or M)

Click to download full resolution via product page

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Protocol:

Preparation: Prepare aqueous buffers at various pH values (e.g., 1.2, 4.5, 6.8) as

recommended by WHO/ICH guidelines.[18]

Addition of API: Add an excess amount of Raltegravir Potassium to a sealed container with

a known volume of the prepared buffer. The amount should be sufficient to ensure

undissolved solids are present at equilibrium.

Equilibration: Place the container in a mechanical agitator or shaker bath maintained at a

constant temperature of 37 ± 1 °C. Agitate the suspension for a predetermined time (e.g., 24-

48 hours), sufficient to reach equilibrium.

Sampling: After equilibration, allow the suspension to settle. Withdraw an aliquot of the

supernatant.

Separation: Immediately separate the undissolved solids from the liquid phase. This is

typically achieved by centrifugation at high speed or by filtration through a chemically inert

filter (e.g., 0.45 µm PTFE).[18]

Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the

concentration of Raltegravir using a validated analytical method, such as UV-Vis

Spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate the solubility based on the measured concentration and the dilution

factor.

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate and common method for pKa determination of

ionizable drugs.[19][20]

1. Calibrate pH meter
with standard buffers

2. Dissolve a precise amount
of API in ion-strength

adjusted water

3. Titrate solution with a
standardized titrant

(e.g., 0.1 M HCl)

4. Record pH after
each incremental addition

of titrant

5. Plot pH versus
volume of titrant added

6. Determine inflection point
of the sigmoid curve

7. pKa = pH at the
half-equivalence point

Click to download full resolution via product page

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

Instrument Calibration: Calibrate a potentiometer using at least three standard pH buffers

(e.g., pH 4, 7, and 10).[19]

Sample Preparation: Prepare a solution of Raltegravir Potassium of known concentration

(e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[19][21]

Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the

calibrated pH electrode.

Data Collection: Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic

salt). Add the titrant in small, precise increments and record the pH reading after each

addition, ensuring the reading is stable.[19]

Analysis: Plot the recorded pH values against the volume of titrant added. The resulting

sigmoid curve will have an inflection point. The pKa is the pH value at the point where 50%

of the substance is neutralized (the half-equivalence point).

Thermal Analysis (Differential Scanning Calorimetry)
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DSC is used to determine the melting point and investigate polymorphism by measuring

changes in heat flow as a function of temperature.[22]

1. Calibrate DSC instrument
(e.g., with Indium)

2. Accurately weigh 2-5 mg
of API into an aluminum pan 3. Hermetically seal the pan 4. Place sample pan and an

empty reference pan into the DSC cell

5. Heat at a constant rate
(e.g., 10°C/min) under

Nitrogen purge

6. Record the differential
heat flow vs. temperature

7. Analyze thermogram for
endotherms (melting) and

exotherms (transitions)

Click to download full resolution via product page

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Detailed Protocol:

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using

certified standards, such as indium.[23]

Sample Preparation: Accurately weigh a small amount of the Raltegravir Potassium sample

(typically 2-5 mg) into a DSC pan (e.g., aluminum).

Sealing: Hermetically seal the pan to prevent any loss of material during heating. Prepare an

empty, sealed pan to use as a reference.

Measurement: Place the sample and reference pans into the DSC cell. Subject the cell to a

controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a

defined temperature range (e.g., 30 °C to 200 °C).[23] The process is carried out under an

inert nitrogen atmosphere.

Data Analysis: The output is a thermogram plotting heat flow versus temperature. An

endothermic peak indicates melting, and the extrapolated onset of this peak is taken as the

melting point.[24] The presence of other thermal events may indicate polymorphic

transitions, desolvation, or decomposition.

Stability-Indicating Assay (Forced Degradation Study)
Forced degradation studies are performed to demonstrate the specificity of an analytical

method and to understand the degradation pathways of the API.[25][26]
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Stress Conditions

Acid Hydrolysis
(e.g., 0.1 M HCl, 80°C)

3. Withdraw samples
at time points

Base Hydrolysis
(e.g., 0.1 M NaOH, 80°C)

Oxidation
(e.g., 3% H₂O₂, RT)

Thermal
(e.g., 80°C, solid)

1. Prepare API stock solution 2. Expose aliquots to
different stress conditions

4. Neutralize/Dilute samples
to target concentration

5. Analyze by validated
stability-indicating
RP-HPLC method

6. Evaluate peak purity and
quantify parent API and
degradation products

Click to download full resolution via product page

Caption: General workflow for a forced degradation stability study.

Detailed Protocol:

Preparation: Prepare stock solutions of Raltegravir Potassium at a known concentration.

Stress Application: Subject the API to a series of stress conditions as per ICH guidelines

(Q1A).[15]

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) and heat (e.g., 80 °C) for a defined

period.[15]

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) and heat.[15]

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room

temperature.[27]

Thermal Stress: Expose the solid powder to dry heat.

Photolytic Stress: Expose the solution to UV/Visible light.
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Sample Processing: At appropriate time points, withdraw samples. For hydrolyzed samples,

neutralize them before dilution.

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated

stability-indicating RP-HPLC method. The method must be capable of separating the intact

Raltegravir peak from all potential degradation product peaks.

Evaluation: Assess the results to determine the percentage of degradation. Peak purity

analysis (e.g., using a photodiode array detector) should be performed to confirm that the

parent peak is free from co-eluting degradants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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